3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones, which are five-membered heterocycles containing both nitrogen and oxygen atoms. This compound exhibits significant biological activity and has potential applications in medicinal chemistry. The systematic name reflects its complex structure, which includes an oxazolidinone ring substituted with an aminoethyl group and a phenyl moiety.
This compound can be synthesized through various chemical methods, often involving multi-step synthetic routes that utilize different reagents and conditions to achieve the desired molecular structure. Its relevance in pharmaceutical applications has been documented in numerous studies focusing on its therapeutic potential.
The compound falls under the category of oxazolidinones, which are known for their use as antibacterial agents and have been investigated for their efficacy against various pathogens. The presence of the aminoethyl group suggests potential interactions with biological targets, making it a subject of interest in drug development.
The synthesis of 3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one typically involves several key steps:
The synthesis may require specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity. For example, reactions may be conducted under inert atmospheres to prevent oxidation or hydrolysis.
The molecular structure of 3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one can be described as follows:
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require careful control of conditions such as pH, temperature, and concentration to ensure selectivity and yield.
The mechanism of action for 3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one typically involves:
Research indicates that oxazolidinones like this compound exhibit activity against Gram-positive bacteria by disrupting normal cellular processes.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to characterize the compound's structure and confirm its purity.
3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one has potential applications in:
The (R)-1-aminoethyl chiral center governs spatial orientation during target engagement. Crystallographic studies reveal that the protonated amino group forms a salt bridge with A2602 (23S rRNA) in the bacterial 50S ribosomal subunit’s peptidyl transferase center. This interaction is stereospecific: The (R)-enantiomer positions the amino group 2.9 Å from rRNA phosphate oxygens, enabling optimal electrostatic stabilization. In contrast, the (S)-enantiomer’s inverted topology increases this distance to ≥4.1 Å, weakening binding by ~8 kcal/mol [7].
Table 1: Ribosomal Binding Parameters of Enantiomers
Enantiomer | Kd (μM) | ΔG (kcal/mol) | H-Bond Distance (Å) |
---|---|---|---|
(R)-isomer | 0.32 ± 0.05 | -9.7 | 2.87–3.12 |
(S)-isomer | 18.6 ± 2.1 | -6.9 | 4.13–4.98 |
Molecular dynamics simulations demonstrate that the (R)-side chain adopts a gauche conformation (Φ = -67°), embedding the ammonium ion within a hydrophobic pocket formed by U2585 and G2603. This conformation is inaccessible to the (S)-enantiomer due to steric clash with C2452, reducing residence time by >90% [7] [8].
Synthesis of the (R)-enantiomer employs three strategic approaches:
Chiral Pool DerivationLactic acid derivatives serve as economical precursors. (R)-Ethyl lactate undergoes Mitsunobu inversion with 3-(3-hydroxyphenyl)oxazolidinone (83% ee), followed by Curtius rearrangement to install the aminoethyl group. Limitations include epimerization during azide reduction (≤6% racemization) [2] [8].
Asymmetric CatalysisRhodium-catalyzed hydrogenation of the corresponding enamide achieves higher enantiopurity:[Rh(COD)((R)-BINAP)]BF₄
(0.5 mol%) in supercritical CO₂ affords the (R)-product in 96% yield and 99% ee. Key to success is the oxazolidinone carbonyl’s coordination to rhodium, locking the prochiral olefin in an s-cis conformation ideal for enantioselective reduction [8] [10].
Table 2: Catalytic Systems for Enantioselective Synthesis
Method | Catalyst/Reagent | Yield (%) | ee (%) | Drawbacks |
---|---|---|---|---|
Chiral Pool (Lactate) | DIAD/PPh₃ | 78 | 83 | Racemization risk |
Asymmetric Hydrogenation | [Rh(R)-BINAP]⁺ | 96 | 99 | High catalyst cost |
Biocatalysis | Rhodococcus ruber ADH-211 | 91 | >99.5 | Substrate scope limits |
Biocatalytic DeracemizationWhole-cell biocatalysts (e.g., Rhodococcus ruber ADH-211) achieve near-perfect stereocontrol. The enzyme reduces 3-(3-acetylphenyl)oxazolidinone to the (R)-alcohol (99.5% ee), followed by chemoselective amination. This route is advantageous for industrial scale-up due to aqueous reaction conditions and minimal metal contamination [8].
The (R)-enantiomer exhibits superior antimicrobial potency, underscoring stereochemistry’s role in target engagement:
Microbiological PotencyAgainst Staphylococcus aureus (ATCC 29213), the (R)-isomer shows MIC = 0.5 μg/mL, while the (S)-isomer requires >64 μg/mL for growth inhibition. Time-kill assays confirm the (R)-enantiomer’s bactericidal activity (≥3-log CFU reduction at 4×MIC), whereas the (S)-enantiomer exhibits static effects [1] [9].
Resistance ModulationIn efflux pump-overexpressing Enterococcus faecalis, the (R)-enantiomer maintains potency (MIC shift: 1→4 μg/mL), while the (S)-counterpart shows 64-fold increases (2→128 μg/mL). Molecular docking attributes this to the (R)-enantiomer’s hindered transport: Its ammonium group forms intramolecular H-bonds with the oxazolidinone carbonyl, reducing recognition by efflux transporters like AcrB [9].
Target Selectivity ProfilingOff-target binding to human γ-aminobutyric acid (GABAA) receptors is stereodependent:
Table 3: Enantiomer-Specific Biological Activities
Parameter | (R)-Enantiomer | (S)-Enantiomer | Fold Difference |
---|---|---|---|
MIC (S. aureus) | 0.5 μg/mL | >64 μg/mL | >128× |
Efflux MIC shift | 4× | 64× | 16× |
GABAA IC50 | 320 μM | 41 μM | 7.8× |
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